Acetamide, 2-bromo-N-butyl-N-methyl-

Description

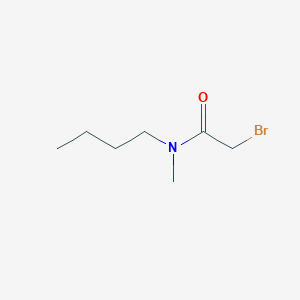

Acetamide, 2-bromo-N-butyl-N-methyl- is a halogenated acetamide derivative characterized by a bromine atom at the α-carbon (position 2) and two alkyl substituents (N-butyl and N-methyl) on the nitrogen atom.

Properties

CAS No. |

134414-16-7 |

|---|---|

Molecular Formula |

C7H14BrNO |

Molecular Weight |

208.10 g/mol |

IUPAC Name |

2-bromo-N-butyl-N-methylacetamide |

InChI |

InChI=1S/C7H14BrNO/c1-3-4-5-9(2)7(10)6-8/h3-6H2,1-2H3 |

InChI Key |

SWTKHOKRGPRWEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)C(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological or functional relevance:

| Compound Name | Substituents/Modifications | Key Properties/Activities | Reference |

|---|---|---|---|

| 2-Bromo-N-butyl-N-methyl-acetamide | N-butyl, N-methyl, 2-bromo | Hypothesized enhanced hydrophobic interactions; potential enzyme inhibition (inferred from SAR) | [Inferred] |

| N-Butyl-2-(3-chloro-4-hydroxyphenyl)acetamide | N-butyl, 2-(3-chloro-4-hydroxyphenyl) | Moderate inhibition of 17β-HSD2 enzyme; hydrophobic interactions critical for activity | |

| N-Phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide | N-phenethyl, 2-(3-chloro-4-hydroxyphenyl) | Potent 17β-HSD2 inhibition; aromatic interactions enhance binding | |

| 2-Bromo-N-[2-(diethylamino)ethyl]acetamide | N-diethylaminoethyl, 2-bromo | Irritant; used in synthetic pathways (e.g., alkylation reactions) | |

| N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide | N-methyl, N-(pyrrolidino-butynyl) | Dual presynaptic antagonist/postsynaptic agonist at muscarinic cholinergic synapses |

Key Observations:

N-Alkyl Chain Length: The presence of a butyl group (e.g., in N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide) enhances hydrophobic interactions with enzyme active sites, as demonstrated in 17β-HSD2 inhibition studies . Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., N-phenethyl) exhibit stronger enzyme inhibition due to π-π stacking or van der Waals interactions, as seen in 17β-HSD2 ligands .

Physicochemical Properties

While explicit data for 2-bromo-N-butyl-N-methyl-acetamide are unavailable, comparisons can be drawn:

| Property | 2-Bromo-N-butyl-N-methyl-acetamide (Inferred) | N-Methylacetamide () | 2-Cyano-N-[(methylamino)carbonyl]acetamide () |

|---|---|---|---|

| Solubility | Low (due to bromine and butyl group) | Moderate (polar N-methyl group) | Low (cyano group reduces polarity) |

| Reactivity | High (bromine as leaving group) | Low | Moderate (cyano and carbonyl groups) |

| Toxicity | Not thoroughly investigated (see ) | Well-characterized | Limited toxicological data available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.